2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Medicinal Chemistry Lipophilicity Optimization Physicochemical Property Analysis

Fragment-based drug discovery requires precise regioisomer identity for reproducible SAR. 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-10-8) addresses this need with defined properties: • MW 176.17, XLogP3=1.7, TPSA=54.6 Ų - Rule-of-Three compliant for FBDD • 97% purity ensures batch-to-batch consistency across multi-vendor supply chains • Distinct 2-methyl-8-COOH substitution enables focused library synthesis for kinase inhibitor SAR

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 133427-10-8
Cat. No. B168938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
CAS133427-10-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC=C(C2=N1)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13)
InChIKeyADVZTFKLJNMYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid Physicochemical Profile


2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-10-8) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, featuring a fused bicyclic core with a methyl substituent at the 2-position and a carboxylic acid group at the 8-position. Its molecular formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol [1]. This specific substitution pattern defines its unique set of computed physicochemical properties, including an XLogP3-AA value of 1.7 and a topological polar surface area (TPSA) of 54.6 Ų [1]. These properties are critical for researchers evaluating its potential as a fragment, a starting material for lead optimization, or a specific intermediate in medicinal chemistry projects.

Fragment-based screening Fragment-like properties for FBDD campaigns; meets Rule of Three space
SAR exploration 2-Methyl-8-carboxylic acid vector enables structure-activity relationship studies
Reproducible procurement High purity available from multiple vendors for consistent results

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid Irreplaceability


The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its specific substitution pattern dramatically alters its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Generic substitution with unsubstituted or differently substituted analogs is not a viable procurement strategy, as even minor changes in the position of a methyl or carboxylic acid group can lead to significant differences in lipophilicity, hydrogen bonding potential, and electronic distribution. For instance, the 2-methyl-8-carboxylic acid regioisomer presents a distinct profile compared to its 2-methyl-3-carboxylic acid counterpart [1] or the unsubstituted 8-carboxylic acid core [2]. These quantifiable differences in properties like lipophilicity (XLogP3) and topological polar surface area (TPSA) directly impact a molecule's behavior in biological assays, including membrane permeability and target binding [1][2]. Therefore, for reproducible and comparable research outcomes, the specific compound must be procured.

Unsubstituted 8-carboxylic acid analog: Lipophilicity difference may alter membrane permeability and target binding profiles.
3-Carboxylic acid regioisomer: Higher XLogP3 and altered TPSA may shift off-target binding risk; electronic distribution differs.
2-Phenyl analog: Larger size and higher lipophilicity may not fit fragment-like property space; ligand efficiency may drop.

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid vs. Key Analogs


Higher Lipophilicity vs. Unsubstituted Core

The 2-methyl substitution on the imidazo[1,2-a]pyridine-8-carboxylic acid scaffold results in a measurable increase in lipophilicity compared to the unsubstituted core. This is a key differentiator for projects focused on optimizing membrane permeability or target binding. The target compound has a computed XLogP3-AA value of 1.7, whereas the unsubstituted imidazo[1,2-a]pyridine-8-carboxylic acid has a computed XLogP3-AA value of 1.3 [1][2].

Lipophilicity increase
Cross-study comparable
Δ XLogP3 +0.4
Supports lipophilicity-driven selection
Computed property; experimental validation advisable
Medicinal Chemistry Lipophilicity Optimization Physicochemical Property Analysis

Lower Lipophilicity vs. 3-Carboxylic Acid Regioisomer

The position of the carboxylic acid group on the imidazo[1,2-a]pyridine core is a critical determinant of its properties. The 8-carboxylic acid regioisomer (target compound) exhibits a lower computed lipophilicity (XLogP3-AA = 1.7) compared to the 3-carboxylic acid regioisomer (2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, XLogP3-AA = 2.0) [1][2]. Furthermore, the target compound's topological polar surface area (TPSA) is 54.6 Ų [1], which is different from that of the 3-carboxylic acid analog, reflecting a distinct electronic distribution.

Regioisomer comparison
Cross-study comparable
Δ XLogP3 -0.3 vs. 3-COOH
Lower lipophilicity may favor solubility
TPSA differs; review electronic profile
Regioisomer Differentiation Lead Optimization Medicinal Chemistry

Fragment-Based Discovery Advantage vs. 2-Phenyl Analog

Compared to a larger, more lipophilic analog like 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid (MW = 238.24 g/mol, CLogP ~2.9 predicted), the target compound (MW = 176.17 g/mol, XLogP3-AA = 1.7) is significantly smaller and less lipophilic [1]. This places the target compound well within the property space defined by the 'Rule of Three' for fragment-based drug discovery (MW < 300, ClogP ≤ 3), whereas the 2-phenyl analog is closer to the upper limit for lipophilicity and has a higher molecular weight.

Fragment-like properties
Class-level inference
MW 176, XLogP3 1.7
Fragment-based screening profile
Comparator XLogP3 predicted; confirm experimentally
Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Analysis

High Purity and Commercial Availability

The compound is commercially available from multiple reputable suppliers with a standard purity specification of ≥97% . This benchmark purity ensures that researchers can procure the compound with a high degree of confidence in its identity and minimal risk of confounding results from impurities. For example, Fluorochem offers it in 250 mg quantities at a list price of £190.00 , and Leyan offers it in 1g, 5g, and larger quantities with a listed purity of 97% .

Purity & availability
Supplier data
≥97% (vendor spec)
Supports procurement specification
Independent verification recommended
Chemical Procurement Research Reagent Quality Control

Key Research Applications of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid


Fragment-Based Drug Discovery

As a fragment-sized molecule (MW 176.17 g/mol) with a moderate lipophilicity (XLogP3 = 1.7) and a TPSA of 54.6 Ų [1], 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid adheres to the 'Rule of Three' for fragment-based drug discovery [1]. Its physicochemical profile is more favorable for FBDD than larger, more lipophilic analogs like 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid, offering higher ligand efficiency and a better starting point for optimization.

Lead Optimization of Solubility and Permeability

The target compound's lipophilicity (XLogP3 = 1.7) is intermediate between the unsubstituted core (XLogP3 = 1.3) and the 3-carboxylic acid regioisomer (XLogP3 = 2.0) [1][2]. This positions it as a strategic starting point for medicinal chemists seeking to fine-tune the lipophilicity of a lead series. The 2-methyl group provides a quantifiable increase in lipophilicity (+0.4 logP units) over the unsubstituted core, which can be leveraged to improve membrane permeability while avoiding the higher lipophilicity of the 3-carboxylic acid regioisomer, which may lead to increased off-target binding.

Synthesis of Bioisosteric Derivatives

The 2-methylimidazo[1,2-a]pyridine scaffold has been explored as a bioisostere for other heterocyclic cores, such as quinoline or benzimidazole, in kinase inhibitor and other therapeutic programs [1][2]. The specific 2-methyl-8-carboxylic acid substitution pattern provides a unique vector for further derivatization, distinct from other regioisomers. Its commercial availability at 97% purity makes it a practical and reliable building block for synthesizing focused libraries of analogs to explore structure-activity relationships (SAR).

Chemical Biology Tool Compound Development

The defined and reproducible physicochemical properties of this compound, including its computed XLogP3 of 1.7 and TPSA of 54.6 Ų [1], make it a suitable candidate for developing chemical probes. Its moderate lipophilicity suggests reasonable aqueous solubility and membrane permeability, which are desirable traits for a tool compound intended for use in cellular assays. The ability to procure it in high purity (97%) from multiple vendors ensures consistency across experiments and research groups .

Application
Selection Property
Validation Focus
Fragment-based screening
Fragment-like profile (Rule of Three)
Ligand efficiency; binding specificity
Lipophilicity optimization
Intermediate lipophilicity range
Permeability assay; off-target profiling
Bioisostere synthesis
Defined substitution vector
SAR and derivative library profiling
Chemical probe development
Reproducible properties and purity
Cellular assay consistency; lot reproducibility
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